![molecular formula C6H16ClCuN4-3 B12322999 1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,3-propanediamine) Copper(II) Dichloride: is a coordination compound with the chemical formula C6H20Cl2CuN4 . It is known for its distinctive blue color and is used in various chemical and industrial applications. The compound consists of a copper ion coordinated with two 1,3-propanediamine ligands and two chloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis:
Industrial Production Methods:
- The industrial production methods are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Bis(1,3-propanediamine) Copper(II) Dichloride can undergo oxidation reactions, particularly in the presence of oxygen. For example, it can catalyze the oxidation of hydroquinones .
-
Substitution:
- The compound can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands that can replace chloride ions under suitable conditions.
Major Products:
- The major products depend on the specific reaction and reagents used. For example, oxidation reactions may produce quinones, while substitution reactions yield different coordination complexes.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry:
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The copper ion plays a central role in facilitating various chemical reactions.
Molecular Targets and Pathways:
- The molecular targets include substrates that can interact with the copper ion. The pathways involve coordination chemistry principles where the copper ion acts as a Lewis acid, accepting electron pairs from ligands.
Comparación Con Compuestos Similares
- Bis(ethylenediamine) Copper(II) Dichloride
- Bis(2,2’-bipyridine) Copper(II) Dichloride
- Bis(1,10-phenanthroline) Copper(II) Dichloride
Uniqueness:
- Bis(1,3-propanediamine) Copper(II) Dichloride is unique due to the specific spatial arrangement and properties imparted by the 1,3-propanediamine ligands. This configuration influences its reactivity and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H16ClCuN4-3 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
copper;3-azanidylpropylazanide;chloride |
InChI |
InChI=1S/2C3H8N2.ClH.Cu/c2*4-2-1-3-5;;/h2*4-5H,1-3H2;1H;/q2*-2;;+2/p-1 |
Clave InChI |
IONWIUOTKQOUQL-UHFFFAOYSA-M |
SMILES canónico |
C(C[NH-])C[NH-].C(C[NH-])C[NH-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



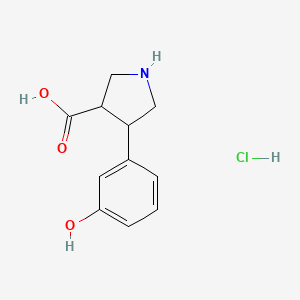
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)

![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
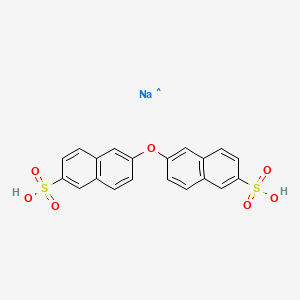
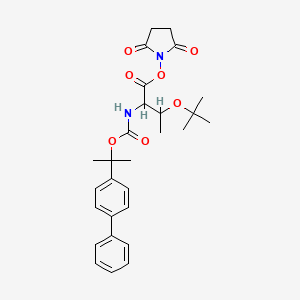
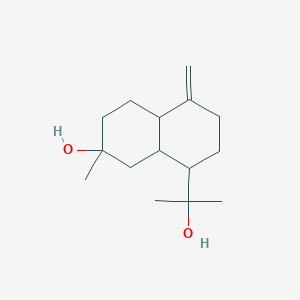
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
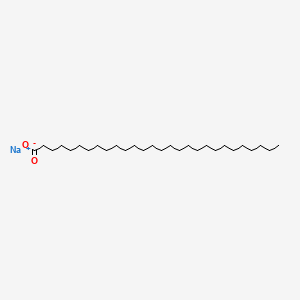
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
